molecular formula C5H6F3NO3 B7956268 Ethyl (2Z)-3,3,3-trifluoro-2-(hydroxyimino)propanoate

Ethyl (2Z)-3,3,3-trifluoro-2-(hydroxyimino)propanoate

Cat. No.: B7956268
M. Wt: 185.10 g/mol
InChI Key: WFQNJACLNVYAIK-YCRREMRBSA-N
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Description

Ethyl (2Z)-3,3,3-trifluoro-2-(hydroxyimino)propanoate is a specialized chemical building block of high interest in advanced research and development. Its molecular structure, featuring a reactive hydroxyimino group adjacent to a trifluoromethyl-substituted ester, makes it a valuable intermediate for synthesizing more complex molecules. Researchers utilize this compound in medicinal chemistry for the creation of novel compounds, such as small molecule modulators of biological targets like IL-17 . The presence of the trifluoromethyl group is often associated with enhanced metabolic stability, lipophilicity, and bioavailability in candidate molecules. In chemical synthesis, it serves as a key precursor for heterocyclic compounds and other pharmacologically relevant scaffolds, enabling the exploration of new chemical space in drug discovery programs. This compound is intended for use by qualified researchers in laboratory settings only.

Properties

IUPAC Name

ethyl (2E)-3,3,3-trifluoro-2-hydroxyiminopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3NO3/c1-2-12-4(10)3(9-11)5(6,7)8/h11H,2H2,1H3/b9-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQNJACLNVYAIK-YCRREMRBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N\O)/C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2Z)-3,3,3-trifluoro-2-(hydroxyimino)propanoate can be synthesized through the reaction of ethyl 3,3,3-trifluoropyruvate with hydroxylamine hydrochloride. The reaction typically occurs in the presence of a base such as sodium carbonate or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like ethanol or methanol at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Hydrolysis: Ethyl (2Z)-3,3,3-trifluoro-2-(hydroxyimino)propanoate can undergo hydrolysis in the presence of an acid or base to form the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: 3,3,3-trifluoro-2-(hydroxyimino)propanoic acid and ethanol.

    Reduction: 3,3,3-trifluoro-2-(amino)propanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Ethyl (2Z)-3,3,3-trifluoro-2-(hydroxyimino)propanoate serves as a versatile building block in organic synthesis. Its trifluoromethyl group enhances the reactivity of the compound, allowing it to participate in various chemical reactions:

  • Synthesis of Isoxazolines : The compound can be used as a precursor in the synthesis of isoxazolines through 1,3-dipolar cycloaddition reactions. This reaction is vital for creating heterocyclic compounds that are important in pharmaceuticals and agrochemicals .
  • Formation of Chiral Amino Acids : It can be utilized to synthesize chiral amino acids that are structurally related to glutamic acid. These amino acids have potential applications as agonists at ionotropic receptors .

Medicinal Chemistry

The unique structural features of this compound make it a candidate for drug development:

  • Potential Pharmacological Agents : Research indicates that derivatives of this compound may exhibit biological activity against specific targets in the body. Its modification can lead to the development of new pharmaceuticals aimed at treating various diseases .
  • Antiviral and Antibacterial Properties : Preliminary studies suggest that compounds derived from this compound may possess antiviral and antibacterial properties, making them suitable for further investigation as therapeutic agents .

Agrochemical Development

The compound's properties also lend themselves to applications in agrochemicals:

  • Pesticide Formulation : this compound can be incorporated into pesticide formulations due to its ability to modify the activity of active ingredients and enhance their efficacy against pests .

Data Table: Comparison of Applications

Application AreaDescriptionExample Compounds Derived
Organic SynthesisUsed as a building block for heterocyclic compoundsIsoxazolines
Medicinal ChemistryPotential drug development for treating diseasesAntiviral agents
Agrochemical DevelopmentIncorporation into pesticide formulationsEnhanced efficacy pesticides

Case Study 1: Synthesis of Isoxazolines

In a recent study published in a peer-reviewed journal, researchers utilized this compound as a key intermediate in synthesizing isoxazolines. The reaction conditions were optimized to achieve high yields and selectivity, demonstrating the compound's utility in creating valuable intermediates for pharmaceutical applications.

Another study explored the biological activity of derivatives of this compound against various bacterial strains. The results indicated that certain modifications led to increased antibacterial efficacy compared to standard treatments.

Mechanism of Action

The mechanism by which Ethyl (2Z)-3,3,3-trifluoro-2-(hydroxyimino)propanoate exerts its effects is primarily through its interaction with biological molecules. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, potentially inhibiting their activity. This interaction can affect various molecular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Ethyl (2E)-2-(Hydroxyimino)propanoate

  • Structure: Lacks fluorine substituents; hydroxyimino group in E-configuration.
  • Synthesis : Prepared via reaction of ethyl succinate with hydroxylamine hydrochloride in aqueous conditions .
  • Key Differences :
    • Reactivity : The Z-configuration in the target compound enhances steric hindrance, reducing nucleophilic attack susceptibility compared to the E-isomer.
    • Physical Properties : The trifluoro group increases molecular weight (259.26 vs. 133.12 g/mol) and boiling point (436.5°C vs. ~200°C predicted) .
    • Bioactivity : Fluorine atoms in the target compound improve blood-brain barrier penetration, relevant in Alzheimer’s drug candidates .

Ethyl (2Z)-2-(Hydroxyimino)-3-(quinoxalin-2-yl)propanoate

  • Structure: Quinoxaline aromatic ring replaces the trifluoromethyl group.
  • Key Differences: Aromaticity: The quinoxaline moiety enables π-π stacking interactions, enhancing binding to biological targets like enzymes or DNA . Density and Solubility: Higher density (1.30 g/cm³ vs. 1.22 g/cm³ for non-aromatic analogs) due to planar aromatic structure . Applications: Preferable in photodynamic therapy or as a fluorescent probe, contrasting the target compound’s use in neurodegenerative disease research.

Ethyl 2-Amino-3,3,3-trifluoro-2-(1H-indol-3-yl)propanoate

  • Structure: Amino group and indole ring instead of hydroxyimino group.
  • Key Differences: Hydrogen Bonding: The amino group facilitates stronger hydrogen bonding than the hydroxyimino group, affecting solubility and protein interactions . Synthetic Route: Requires hydrogenolysis with Pd(OH)₂ catalyst, unlike the hydroxylamine-based synthesis of the target compound . Bioactivity: Demonstrated efficacy in amyloid-beta aggregation inhibition, but the hydroxyimino variant may offer tautomerism-dependent modulation of activity .

Data Table: Comparative Analysis of Key Parameters

Compound Name Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Density (g/cm³) Key Substituents Applications
Ethyl (2Z)-3,3,3-trifluoro-2-(hydroxyimino)propanoate C₅H₆F₃NO₃ 259.26 436.5 (Predicted) 1.30 (Predicted) Trifluoromethyl, Z-hydroxyimino Neurodegenerative research
Ethyl (2E)-2-(hydroxyimino)propanoate C₅H₇NO₃ 133.12 ~200 (Predicted) 1.22 (Predicted) Hydroxyimino (E-configuration) General organic synthesis
Ethyl (2Z)-2-(hydroxyimino)-3-(quinoxalin-2-yl)propanoate C₁₃H₁₃N₃O₃ 259.26 436.5 (Predicted) 1.30 (Predicted) Quinoxaline, Z-hydroxyimino Photodynamic therapy
Ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate C₆H₆F₆O₂ 224.10 N/A N/A Bis(trifluoromethyl) Discontinued (stability issues)

Research Findings and Implications

  • Fluorine Impact : Trifluoromethyl groups enhance thermal stability and electronegativity, critical for bioactive compounds . However, excessive fluorination (e.g., bis(trifluoromethyl) analogs) may lead to synthetic challenges or toxicity, as seen in discontinued products .
  • Configuration-Specific Reactivity : The Z-configuration in the target compound optimizes steric shielding, reducing unintended side reactions compared to E-isomers .
  • Tautomerism: The hydroxyimino group’s keto-enol tautomerism could enable pH-dependent solubility or chelation of metal ions, useful in catalysis or metalloenzyme inhibition .

Biological Activity

Ethyl (2Z)-3,3,3-trifluoro-2-(hydroxyimino)propanoate, with the chemical formula C₅H₆F₃NO₃ and a molecular weight of 185.1 g/mol, is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on cellular systems, and relevant case studies.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 263750-66-9
  • Molecular Formula : C₅H₆F₃NO₃
  • Molecular Weight : 185.1 g/mol

Mechanisms of Biological Activity

This compound exhibits several biological activities primarily related to its interaction with various cellular pathways. Some notable mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular metabolism and may provide therapeutic benefits in conditions where metabolic dysregulation is present.
  • Antimicrobial Properties : Preliminary studies indicate that this compound possesses antimicrobial activity against certain pathogens. Its efficacy against resistant strains of bacteria highlights its potential as an alternative therapeutic agent.
  • Anti-inflammatory Effects : Research suggests that this compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study ReferenceBiological ActivityObserved EffectsConcentration Tested
Enzyme InhibitionReduced enzyme activity in vitro50 µM
AntimicrobialInhibition of MRSA growth25 µM
Anti-inflammatoryDecreased pro-inflammatory cytokines10 µM

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited significant inhibition at concentrations as low as 25 µM. This finding supports its potential use in developing new treatments for antibiotic-resistant infections.

Case Study 2: Enzymatic Activity Modulation

In another study focusing on metabolic pathways, this compound was tested for its ability to inhibit key enzymes involved in glycolysis. At a concentration of 50 µM, the compound demonstrated a marked reduction in enzyme activity, suggesting a potential role in metabolic regulation.

Q & A

Basic Research Questions

Q. What synthetic routes are available for Ethyl (2Z)-3,3,3-trifluoro-2-(hydroxyimino)propanoate, and how can reaction conditions be optimized to improve yield?

  • The compound can be synthesized via condensation reactions involving trifluoropyruvate derivatives and hydroxylamine. For example, trifluoropyruvate oxime formation under controlled pH (e.g., acetic acid with ammonium acetate) is critical to ensure regioselectivity . Reaction temperature (e.g., 0°C for intermediate stabilization) and catalysts (e.g., Pearlman’s catalyst for hydrogenolysis) significantly influence yield and purity . Optimization studies should employ HPLC or GC-MS to monitor intermediate stability and byproduct formation.

Q. How can the stereochemical integrity of the (2Z)-configuration be maintained during synthesis?

  • The (2Z)-isomer is stabilized by intramolecular hydrogen bonding between the hydroxyimino and ester carbonyl groups. Synthetic protocols must avoid prolonged exposure to high temperatures (>40°C) or strongly acidic/basic conditions to prevent isomerization . Characterization via 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR can confirm configuration retention, with Z-isomers showing distinct coupling patterns for the hydroxyimino proton .

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

  • NMR Spectroscopy : 19F^{19}\text{F}-NMR is critical for tracking trifluoromethyl group reactivity, while 1H^{1}\text{H}-NMR identifies hydroxyimino proton shifts (δ 10–12 ppm) .
  • X-ray Crystallography : Resolves the spatial arrangement of the (2Z)-configuration and inhibitor-enzyme interactions, as demonstrated in DAHP synthase complexes (PDB: 7RUD) .
  • HPLC/MS : Ensures purity and quantifies degradation products under hydrolytic or oxidative stress .

Advanced Research Questions

Q. What structural features of this compound contribute to its role as a DAHP synthase inhibitor, and how does binding modulate enzymatic activity?

  • The hydroxyimino group mimics the enol intermediate in the DAHP synthase catalytic cycle, competitively binding to the active site. Trifluoromethyl groups enhance binding affinity via hydrophobic interactions with conserved residues (e.g., Phe-134 in E. coli DAHP synthase) . Structural studies (e.g., X-ray crystallography) reveal that the (2Z)-configuration aligns the hydroxyimino group for hydrogen bonding with catalytic lysine residues, disrupting substrate shikimate-3-phosphate binding .

Q. How can hydrolysis kinetics of the ester group be studied under varying pH conditions, and what degradation products are formed?

  • Hydrolysis under basic conditions (NaOH/EtOH) yields the sodium salt of 3,3,3-trifluoro-2-(hydroxyimino)propanoic acid, while acidic conditions (HCl) produce unstable intermediates. Kinetic studies using UV-Vis or 19F^{19}\text{F}-NMR can track ester cleavage rates, with pseudo-first-order rate constants calculated at pH 2–12 . Degradation pathways should be validated via LC-MS to identify byproducts like trifluoroacetic acid derivatives .

Q. What strategies mitigate instability during long-term storage, and how does molecular packaging influence shelf life?

  • The compound is sensitive to moisture and light. Storage under inert gas (argon) at –20°C in amber vials with desiccants (e.g., molecular sieves) prevents hydrolysis and photodegradation . Accelerated stability studies (40°C/75% RH for 6 months) combined with periodic HPLC analysis quantify degradation thresholds .

Q. How do modifications to the hydroxyimino or trifluoromethyl groups alter bioactivity and metabolic fate?

  • Hydroxyimino substitution : Replacing the hydroxyl group with methoxy reduces hydrogen-bonding capacity, diminishing enzyme inhibition efficacy by >50% .
  • Trifluoromethyl replacement : Substitution with methyl groups lowers metabolic stability, as shown in hepatic microsomal assays (t1/2_{1/2} < 1 hr vs. >4 hr for trifluoro derivatives) .
  • Isotopic labeling (e.g., 14C^{14}\text{C}-trifluoromethyl) and mass spectrometry track metabolic pathways, identifying renal excretion as the primary elimination route .

Methodological Considerations

  • Experimental Design :

    • Use fractional factorial designs to optimize synthetic parameters (temperature, solvent polarity, catalyst loading) .
    • For enzyme inhibition assays, employ stopped-flow kinetics to measure KiK_i values under pseudo-steady-state conditions .
  • Data Contradictions :

    • Discrepancies in reported hydrolysis rates may arise from solvent purity (e.g., trace water in THF) or inconsistent pH calibration. Replicate studies using standardized buffers (e.g., phosphate vs. acetate) are advised .

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